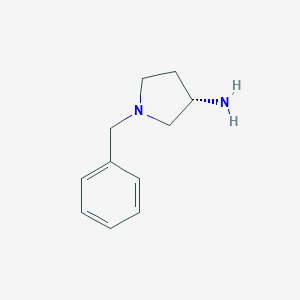

(S)-(+)-1-Benzyl-3-aminopyrrolidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVNLKQGRZPGRP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346689 | |

| Record name | (3S)-1-benzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114715-38-7 | |

| Record name | (3S)-1-benzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(+)-1-Benzyl-3-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of S + 1 Benzyl 3 Aminopyrrolidine

Chemo-Enzymatic and Biocatalytic Approaches for Enantiopure Synthesis

The demand for greener and more selective chemical processes has spurred the development of chemo-enzymatic and biocatalytic methods. mdpi.com These approaches utilize the inherent stereoselectivity of enzymes to produce chiral compounds, often under mild reaction conditions. mdpi.comnih.gov

Transaminases, particularly ω-transaminases (ω-TAs), have emerged as powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. nih.govmbl.or.kr The reaction involves the transfer of an amino group from a donor molecule to a ketone substrate, such as 1-Benzyl-3-pyrrolidinone, to produce the desired chiral amine. sigmaaldrich.com The versatility and broad substrate spectrum of ω-TAs make them highly suitable for industrial-scale applications. mbl.or.kr

The effectiveness of a transaminase is largely determined by its substrate specificity. While α-transaminases are typically limited to α-amino and α-keto acids, ω-transaminases exhibit a much broader acceptance of substrates, including various ketones and amines. mbl.or.kr The active site of these enzymes contains two pockets, often referred to as large and small, which accommodate the different substituents around the carbonyl group, thereby dictating the stereochemical outcome of the reaction. mbl.or.kr

Research into the structure-function relationships of transaminases has revealed that the flexibility of certain residues and the architecture of loops at the entrance to the active site are key determinants of their expanded substrate specificity. nih.gov This understanding allows for the rational design and directed evolution of enzymes to enhance their activity and selectivity towards non-natural substrates like 1-Benzyl-3-pyrrolidinone. nih.govplos.org Although specializing a transaminase for a specific substrate is a complex undertaking, protein engineering has successfully improved specificity for target molecules. plos.org

Table 1: Examples of Transaminase Specificity

| Enzyme Type | Typical Substrates | Key Active Site Features |

|---|---|---|

| α-Transaminases | α-amino acids, α-keto acids | High specificity for α-carboxylate group |

| ω-Transaminases | Amines, amino acids, ketones, aldehydes | "Large" and "small" binding pockets for substituent accommodation |

| Engineered TAs | Non-natural ketones and amines | Modified active sites for enhanced activity and novel substrate acceptance |

Achieving high enantiomeric excess (ee) and yield requires careful optimization of reaction conditions. mdpi.com Key challenges in transaminase-catalyzed reactions include substrate or product inhibition and the poor solubility of hydrophobic substrates in aqueous media. mbl.or.kr Strategies to overcome these issues include using organic co-solvents, increasing substrate concentrations, and implementing in-situ product removal. mbl.or.krunl.pt The choice of amine donor is also critical; isopropylamine (B41738) is a widely used, cost-effective option as its co-product, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards product formation. nih.gov Furthermore, adjusting the pH can significantly influence enzyme activity and substrate binding. nih.govplos.org

Table 2: Parameters for Optimization of Transaminase Reactions

| Parameter | Objective | Common Approaches |

|---|---|---|

| Equilibrium | Drive reaction toward product formation | Use of inexpensive amine donors (e.g., isopropylamine), removal of ketone co-product |

| Inhibition | Overcome substrate/product inhibition | High substrate concentration, in-situ product removal, enzyme engineering |

| Solubility | Enhance solubility of hydrophobic substrates | Addition of organic co-solvents |

| Enzyme Activity | Maximize catalytic efficiency | Optimization of pH, temperature, and buffer composition |

The successful transition of a biocatalytic process from the laboratory to an industrial scale depends on its robustness, cost-effectiveness, and scalability. rsc.org Transaminase technology has proven to be scalable, with several processes producing thousands of tons of chiral amines annually. nih.gov A critical factor for large-scale application is the stability and reusability of the enzyme. Enzyme immobilization on solid supports is a common strategy to enhance stability and simplify catalyst recovery and reuse, which is essential for the economic viability of the process. rsc.orgnih.gov The development of efficient immobilization techniques that ensure high enzyme loading and minimal leaching is an active area of research. rsc.org

An alternative to asymmetric synthesis from a prochiral substrate is the resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. Dynamic kinetic resolution (DKR) is a particularly powerful strategy that can theoretically achieve a 100% yield of a single enantiomer from a racemate. princeton.eduwikipedia.org This is accomplished by coupling a fast, irreversible kinetic resolution step with a rapid, in-situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.org

For chiral amines, DKR often involves a chemo-enzymatic approach where a metal catalyst facilitates the racemization of the amine while a lipase (B570770) enzyme selectively acylates one of the enantiomers. researchgate.net For instance, a palladium nanocatalyst has been effectively used for the racemization of benzylic amines, which, when combined with a thermostable lipase like Novozym 435, enables the efficient production of optically pure amides. researchgate.net

In cases where DKR is not employed, classical chemical resolution can be used. This method involves reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid, to form a pair of diastereomeric salts. google.com These salts exhibit different solubilities, allowing them to be separated by crystallization. Subsequent neutralization of the separated salts yields the individual (S) and (R) enantiomers with high optical purity and yields often exceeding 75%. google.com

Table 3: Comparison of Resolution Strategies

| Strategy | Mechanism | Key Components | Max. Theoretical Yield |

|---|---|---|---|

| Chemical Resolution | Formation and separation of diastereomeric salts | Racemic amine + Chiral resolving agent (e.g., tartaric acid) | 50% for each enantiomer |

| Kinetic Resolution | Enantioselective reaction of one enantiomer | Racemic amine + Chiral catalyst/Enzyme | 50% |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution coupled with in-situ racemization of the starting material | Racemic amine + Racemization catalyst (e.g., Pd) + Resolution catalyst (e.g., lipase) | 100% |

Transaminase-Mediated Synthesis from Ketone Precursors

Asymmetric Chemical Synthesis Routes to (S)-(+)-1-Benzyl-3-aminopyrrolidine

Traditional asymmetric chemical synthesis provides well-established routes to this compound, often utilizing naturally occurring chiral molecules as starting materials. This "chiral pool" approach leverages pre-existing stereocenters to build the target molecule.

Table 4: Overview of Asymmetric Chemical Synthesis Routes

| Chiral Starting Material | Key Synthetic Steps | Precursor/Target Compound |

|---|---|---|

| L-Aspartic Acid | Pyrrolidine (B122466) ring formation with allylamine, Pd/C-catalyzed deallylation | (S)-3-Aminopyrrolidine derivatives |

| L-Malic Acid | Melting reaction with benzylamine, Reduction with NaBH₄-I₂ | (S)-1-Benzyl-3-hydroxypyrrolidine |

| (S)-Pyroglutaminol | Ring opening, Masunobu reaction | (5S)-5-Aminopiperidin-2-one (related structure) |

| Acylhydrazide | Curtius rearrangement mediated by NaNO₂/TFA | 1-Benzyl 3-aminopyrrolidine (B1265635) |

Chiral Auxiliary-Mediated Stereocontrol in Pyrrolidine Ring Formation

One of the classical approaches to asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the pyrrolidine ring. For instance, amino acids, which are readily available chiral molecules, can serve as effective chiral auxiliaries. tcichemicals.com The stereocenter of the amino acid can influence the diastereoselective formation of the pyrrolidine ring. Another well-established class of chiral auxiliaries are oxazolidinones, which can be used to direct stereoselective alkylation or aldol (B89426) reactions that set the crucial stereocenter. sigmaaldrich.comscielo.org.mx For example, (4S)-Benzyl-1,3-thiazolidin-2-one has been utilized as a chiral auxiliary in aldol reactions to achieve high diastereoselectivity. scielo.org.mx The N-tert-butanesulfinylimine group has also been shown to be an effective chiral auxiliary in the diastereoselective synthesis of substituted pyrrolidines. acs.org

A general representation of this approach is outlined below:

| Step | Description |

| 1 | Attachment of a chiral auxiliary to an achiral substrate. |

| 2 | Diastereoselective reaction to form the pyrrolidine ring, guided by the chiral auxiliary. |

| 3 | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a more direct and atom-economical method for the synthesis of chiral amines. This strategy typically involves the reaction of a ketone precursor, in this case, 1-benzylpyrrolidin-3-one, with an amine source in the presence of a chiral catalyst and a reducing agent.

The key to this method is the chiral catalyst, which differentiates between the two faces of the imine intermediate formed in situ. Transition metal catalysts, such as those based on rhodium or ruthenium, complexed with chiral ligands are commonly employed. These catalysts facilitate the stereoselective addition of a hydride from a reducing agent (e.g., sodium borohydride (B1222165) or hydrogen gas) to the imine, leading to the desired enantiomer. chim.it One-pot reductive amination of ketones has been demonstrated as an efficient approach for the parallel synthesis of secondary amines. enamine.net The development of engineered imine reductases also presents a powerful biocatalytic approach for the highly selective synthesis of chiral amines. nih.gov An imine reductase from Mesorhizobium sp. has been engineered to improve the synthesis of N-benzyl cyclo-tertiary amines. mdpi.com

Below is a table summarizing some catalyst systems used in enantioselective reductive amination:

| Catalyst | Ligand | Reductant | Enantiomeric Excess (ee) |

| Rhodium | Chiral Phosphine | H₂ | High |

| Ruthenium | Chiral Diamine | H₂ | High |

| Iridium | Chiral Phosphine | Formic Acid | High |

Ligand-Controlled Asymmetric Transformations

Ligand-controlled asymmetric transformations are a cornerstone of modern asymmetric catalysis. In this approach, a chiral ligand, typically in complex with a transition metal, orchestrates the stereochemical outcome of the reaction. This strategy is versatile and has been applied to a wide range of transformations.

For the synthesis of this compound, this can involve the asymmetric hydrogenation of a suitable enamine precursor. The chiral ligand on the metal catalyst creates a chiral pocket that directs the delivery of hydrogen to one face of the double bond, leading to the formation of the (S)-enantiomer with high enantioselectivity. Palladium-catalyzed asymmetric synthesis using chiral nitrogenous ligands has been reported for the creation of 3-arylsuccinimides, highlighting the potential of N-ligands in asymmetric catalysis. rsc.org Additionally, palladium-catalyzed dicarbofunctionalization of enamides has been used to synthesize chiral isoindolinones. rsc.org The choice of ligand is critical and is often the subject of extensive screening to achieve optimal results.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. unibo.it These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unibo.itwalisongo.ac.id

Development of Environmentally Benign Reaction Systems

A key focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. semanticscholar.org For the synthesis of this compound, performing reactions in water or other green solvents can significantly reduce the environmental footprint. semanticscholar.orgresearchgate.net A convenient synthesis of 1-benzyl-3-aminopyrrolidine has been reported to be carried out predominantly in aqueous conditions. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another powerful green approach. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov The use of engineered enzymes, such as imine reductases or transaminases, can provide a highly efficient and sustainable route to this compound.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of how efficiently a chemical process converts starting materials into the desired product. walisongo.ac.idnih.gov Synthetic routes with high atom economy are preferred as they generate less waste.

Catalytic methods, such as enantioselective reductive amination and ligand-controlled asymmetric transformations, are generally more atom-economical than stoichiometric methods like those using chiral auxiliaries. nih.gov This is because the chiral information is delivered by a small amount of a recyclable catalyst rather than a stoichiometric amount of a chiral auxiliary that must be removed. The development of solid-phase peptide synthesis using benzyl (B1604629) esters of amino acids has been reported as an atom-economic approach. nih.gov

The following table provides a qualitative comparison of the atom economy of different synthetic strategies:

| Synthetic Strategy | Atom Economy | Primary Waste Products |

| Chiral Auxiliary-Mediated Synthesis | Low | Chiral auxiliary, coupling reagents, solvents |

| Enantioselective Reductive Amination | High | Water, minimal catalyst waste |

| Ligand-Controlled Asymmetric Hydrogenation | High | Minimal catalyst and solvent waste |

Application of S + 1 Benzyl 3 Aminopyrrolidine in Asymmetric Catalysis

A Chiral Building Block in Complex Molecule Construction

The inherent chirality and functional group arrangement of (S)-(+)-1-Benzyl-3-aminopyrrolidine make it a sought-after starting material or intermediate in the synthesis of more complex chiral molecules. enamine.net Its pyrrolidine (B122466) ring serves as a rigid scaffold, allowing for the predictable introduction of new stereocenters.

Stereocontrolled Synthesis of Nitrogen-Containing Heterocycles

This compound is a key starting material for the stereocontrolled synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. nih.gov For instance, it can be utilized in multi-step sequences to produce more complex pyrrolidine-based structures. An efficient method has been developed for preparing (S)-3-aminopyrrolidine derivatives from L-aspartic acid, which can then be further elaborated. researchgate.net The synthesis of spiropyrrolidines and spiropiperidines has also been achieved through a ruthenium-catalyzed cross-metathesis reaction, where the pyrrolidine ring can be expanded to the homologous spiropiperidine with excellent retention of stereochemistry. researchgate.net

The pyrrolidine ring is a fundamental core in many bioactive compounds, and its stereoselective synthesis is of great importance. nih.gov C2-symmetrical 2,5-disubstituted pyrrolidines, for example, are not only crucial ligands in metal and organocatalysis but are also found in various natural products. nih.gov Synthetic strategies often rely on the chiral pool, including derivatives of amino acids like D-alanine, to construct these heterocyclic systems. nih.gov

Formation of Defined Chiral Centers in Multi-Step Syntheses

The ability to create specific enantiomers is a critical aspect of modern drug development, as different enantiomers of a drug can have vastly different biological activities. The use of chiral building blocks like this compound and its derivatives is instrumental in achieving this goal.

As a Chiral Ligand Precursor in Metal-Catalyzed Asymmetric Reactions

The amino group of this compound provides a convenient handle for its derivatization into a wide array of chiral ligands. These ligands can then coordinate with transition metals to form catalysts for a variety of asymmetric transformations. enamine.net

Design and Synthesis of Novel this compound-Derived Ligands

The modular nature of this compound allows for the systematic design and synthesis of new ligands with tailored steric and electronic properties. nih.gov By modifying the amino group and the benzyl (B1604629) substituent, researchers can fine-tune the ligand's structure to optimize its performance in a specific catalytic reaction. For example, chiral amino alcohols, which are important ligands, can be synthesized from chiral precursors. The development of novel ligands is a continuous effort in the field of asymmetric catalysis, aiming to achieve higher efficiency and enantioselectivity for a broader range of substrates. researchgate.net

Utilization in Asymmetric Hydrogenation Processes

Chiral ligands derived from this compound can be employed in metal-catalyzed asymmetric hydrogenation reactions. These reactions are fundamental for the production of enantiomerically enriched alcohols, amines, and other reduced products from prochiral olefins, ketones, and imines. Chiral chelating diphosphines and phosphine-phosphinites are examples of ligands used in rhodium or ruthenium complexes for the asymmetric hydrogenation of C=C and C=O bonds. enamine.net While direct examples involving this compound derivatives in the provided search results are limited, the principle of using chiral amine derivatives as ligand precursors is well-established.

Catalytic Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high enantioselectivity is a cornerstone of modern organic synthesis. rsc.orgnih.gov Chiral ligands derived from this compound have the potential to be used in a variety of such transformations.

For instance, palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the choice of chiral ligand is critical for achieving high enantioselectivity. nih.gov While specific examples utilizing ligands directly from this compound are not detailed in the search results, related chiral pyrrolidine-based ligands have been successfully applied. The development of PHOX ligands, which are phosphine-oxazoline ligands, demonstrates the successful application of non-symmetrical P,N-ligands in such reactions, outperforming many C2-symmetric ligands. nih.gov

Furthermore, recent advancements have enabled the catalytic enantioselective synthesis of pyrrolidine, piperidine, and indolizidine alkaloids through a one-pot reductive alkynylation of amides followed by tandem reactions. nih.gov This highlights the power of catalytic methods to construct complex nitrogen-containing heterocycles with high stereocontrol. nih.gov Similarly, the stereocontrolled 1,3-nitrogen shift to access chiral α-amino acids showcases the potential of catalytic C-H amination. nih.govnih.gov

The development of new catalytic methods for enantioselective C-C and C-X bond formation remains an active area of research, with the design of novel chiral ligands from readily available precursors like this compound playing a pivotal role. rsc.org

Role of S + 1 Benzyl 3 Aminopyrrolidine As an Advanced Pharmaceutical Intermediate

Precursor in the Stereoselective Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

The inherent chirality of (S)-(+)-1-Benzyl-3-aminopyrrolidine makes it an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals. The stereocenter at the C3 position of the pyrrolidine (B122466) ring serves as a foundational element of chirality that is carried through synthetic sequences to the final API. The benzyl (B1604629) group on the ring nitrogen not only influences the steric and electronic properties of the molecule but can also be readily removed during synthesis, adding to its versatility as an intermediate.

The 1-benzyl-3-aminopyrrolidine scaffold has been a key structural motif in the design of potent neuroleptic and psychotropic agents. The defined spatial orientation of the amino group is crucial for interacting with specific receptors in the central nervous system (CNS).

Research into benzamide (B126) derivatives has demonstrated the significance of the cyclic 1-benzyl-3-aminopyrrolidine structure for neuroleptic activity. In a study designing potential neuroleptics, a series of benzamides incorporating this scaffold were synthesized and evaluated. It was found that these cyclic derivatives were generally more potent than their linear analogues. nih.gov A standout compound from this research was a derivative of 1-benzyl-3-aminopyrrolidine, which exhibited significantly higher potency than established neuroleptics like haloperidol (B65202) and metoclopramide (B1676508). nih.gov The high activity of these compounds underscores the importance of the rigid pyrrolidine framework in positioning the pharmacophoric elements for optimal receptor binding.

The pyrrolidine ring, a core feature of this compound, is also a central component of nootropic agents like nebracetam. nih.gov While not directly synthesized from this specific intermediate, the structural relationship highlights the value of the substituted pyrrolidine motif in the development of compounds that act on the central nervous system.

Table 1: Examples of Neuroactive Compounds Derived from the 1-Benzyl-3-aminopyrrolidine Scaffold

| Compound Name | Chemical Structure | Therapeutic Class | Key Research Finding | Citation |

|---|---|---|---|---|

| cis-N-(1-Benzyl-2-methyl-pyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | Image of the chemical structure of cis-N-(1-Benzyl-2-methyl-pyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | Neuroleptic | Demonstrated significantly higher potency compared to haloperidol and metoclopramide in preclinical models. | nih.gov |

The defined stereochemistry of this compound is critical for its use as an intermediate in the synthesis of selective receptor modulators and agonists. The spatial arrangement of the amino group allows for precise interactions with the binding sites of G protein-coupled receptors (GPCRs) and other targets.

For instance, derivatives of (S)-3-aminopyrrolidine are utilized in the synthesis of muscarinic receptor antagonists. nih.gov Muscarinic receptors, particularly the M1 and M3 subtypes, are important targets for various therapeutic areas, including respiratory and neurological disorders. The pyrrolidine moiety serves as a key part of the pharmacophore, and its stereochemistry is often crucial for selective binding to a specific receptor subtype. While many synthetic routes to muscarinic antagonists exist, the use of chiral pyrrolidine building blocks is a common strategy to achieve the desired enantiomeric purity and biological activity. nih.gov

Furthermore, the related N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a novel class of dual serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake inhibitors. nih.gov The development of these compounds showcases the utility of the 1-benzyl-3-aminopyrrolidine core in creating molecules that can modulate the activity of multiple neurotransmitter systems.

Table 2: Receptor Modulators Synthesized from or Related to (S)-1-Benzyl-3-aminopyrrolidine

| Compound Class | Target Receptor/Transporter | Therapeutic Potential | Relevance of the Pyrrolidine Scaffold | Citation |

|---|---|---|---|---|

| Muscarinic Receptor Antagonists | Muscarinic M1/M3 Receptors | Respiratory and Neurological Disorders | The chiral pyrrolidine core is a key structural element for achieving receptor selectivity. | nih.gov |

| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | Serotonin and Noradrenaline Transporters | CNS Disorders | The 1-benzyl-3-aminopyrrolidine framework is central to the dual reuptake inhibition activity. | nih.gov |

Structural Modifications and Derivatization Strategies for S + 1 Benzyl 3 Aminopyrrolidine

Synthesis of Analogues for Mechanistic and Synthetic Methodology Studies

The generation of analogues of (S)-(+)-1-benzyl-3-aminopyrrolidine is a critical step in understanding the underlying mechanisms of catalysis and developing novel synthetic methodologies. These modifications typically target three key areas: the secondary amine at the 3-position, the pyrrolidine (B122466) ring itself, and the N-benzyl group.

N-Substituted and Pyrrolidine Ring-Functionalized Derivatives

A primary strategy for modifying the parent compound involves the derivatization of the 3-amino group to create a range of N-substituted analogues. This is often achieved through standard N-alkylation or N-acylation reactions. For instance, the reaction with various alkyl halides or acyl chlorides leads to the corresponding N-alkyl and N-acyl derivatives, respectively. A particularly fruitful area of investigation has been the synthesis of diamine derivatives, where a second amine-containing moiety is appended to the 3-amino group. These diamines have proven to be effective ligands and organocatalysts.

Furthermore, functionalization of the pyrrolidine ring itself offers another avenue for structural diversification. This can involve the introduction of substituents at various positions on the five-membered ring. For example, derivatives with hydroxyl groups, such as 4-hydroxyprolinamides, have been synthesized and studied. The presence and stereochemistry of these additional functional groups can significantly influence the catalyst's conformation and its interaction with substrates. researchgate.net

Benzyl (B1604629) Moiety Modifications and Their Stereochemical Effects

The N-benzyl group plays a crucial role in defining the steric environment around the catalytic center. Modifications to this group can have profound effects on the stereochemical outcome of a reaction. Researchers have investigated the impact of altering the electronic properties and steric bulk of the benzyl group. This is typically achieved by introducing substituents onto the aromatic ring.

Studies have shown that the electronic nature of the substituents on the benzene (B151609) ring can influence the reactivity and selectivity of the catalyst. For example, the introduction of electron-donating or electron-withdrawing groups can alter the Lewis basicity of the pyrrolidine nitrogen, which in turn can affect its catalytic activity. While direct studies on the catalytic effects are a primary focus, related research on the hydrogenolysis of substituted benzyl groups provides insight into the electronic influence of these modifications. researchgate.net For instance, the presence of electron-donating groups like methyl or methoxy (B1213986) on the benzene ring has been shown to suppress hydrogenolysis, indicating a change in the electronic character of the benzylic position. researchgate.net This modulation of electronic properties is a key strategy in tuning the catalyst's performance.

Evaluation of Derived Scaffolds in Enhanced Asymmetric Transformations

The true measure of the success of these structural modifications lies in their performance in asymmetric catalytic reactions. The synthesized derivatives are typically evaluated as organocatalysts or ligands in a range of transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions.

Modulation of the Chiral Environment for Improved Enantioselectivity

The primary goal of structural modification is to create a more effective chiral environment that can better discriminate between the two enantiomeric transition states of a reaction, leading to higher enantioselectivity. The introduction of different N-substituents and pyrrolidine ring functionalities directly impacts the three-dimensional space around the active site.

For example, in the context of pyrrolidine-based organocatalysts, the formation of an enamine intermediate with a ketone or aldehyde is a key step. The steric bulk and electronic nature of the substituents on the catalyst scaffold dictate the facial selectivity of the subsequent attack by an electrophile. Larger N-substituents or additional stereocenters on the pyrrolidine ring can create a more defined and rigid chiral pocket, forcing the substrate to approach from a specific direction and thereby enhancing enantioselectivity.

The table below illustrates the effect of catalyst structure on the enantioselectivity of the asymmetric Michael addition of various nucleophiles to nitroolefins, a common benchmark reaction for evaluating organocatalysts.

| Catalyst Derivative | Nucleophile | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (S)-Pyrrolidine sulfonamide | Phenyl methyl ketone | p-Nitrobenzaldehyde | - | 21 |

| N-Alkyl-3,3'-bimorpholine | Aldehydes | Nitroolefins | - | High |

| Quinidine-based squaramide | N-Benzylhydroxylamine | Diacrylbenzols | - | High |

This table is a compilation of representative data from various sources to illustrate the principles discussed and may not represent a direct comparative study under identical conditions. researchgate.net

Structure-Activity Relationships in Catalytic Applications

Systematic studies of a series of related catalyst derivatives allow for the establishment of structure-activity relationships (SARs). These relationships provide valuable insights into the factors that govern catalytic efficiency and enantioselectivity, guiding the rational design of future generations of catalysts.

For instance, in the asymmetric aldol reaction catalyzed by proline-based organocatalysts, it has been observed that the nature of the substituents on the aromatic ring of aldehydes can influence the enantioselectivity. mdpi.com Similarly, for catalysts derived from this compound, a clear trend can often be established by systematically varying a specific structural feature.

The following table presents a hypothetical structure-activity relationship for this compound derived catalysts in an asymmetric aldol reaction, demonstrating how modifications can impact the outcome.

| N-substituent on 3-amino group | Pyrrolidine Ring Modification | Benzyl Moiety Modification | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| H | None | None | 65 | 70:30 | 85 |

| -SO2Ph | None | None | 76 | - | 21 researchgate.net |

| -C(O)Ph | None | None | 72 | 75:25 | 88 |

| H | 4-OH (trans) | None | 85 | 80:20 | 92 |

| H | None | 4-MeO-benzyl | 68 | 72:28 | 87 |

| H | None | 4-NO2-benzyl | 60 | 65:35 | 80 |

This table is a representative illustration based on general principles observed in organocatalysis and specific data points from the literature. researchgate.netnih.gov It is intended to demonstrate the concept of SAR and may not reflect results from a single comparative study.

These relationships highlight how subtle changes, such as the introduction of a sulfonamide group or a hydroxyl group, can significantly alter the catalytic performance. The electronic effects of substituents on the benzyl group also play a discernible role, with electron-donating groups sometimes leading to different outcomes compared to electron-withdrawing groups. By methodically exploring these structural variations, chemists can optimize the catalyst design for a specific asymmetric transformation, pushing the boundaries of efficiency and stereocontrol.

Advanced Analytical and Characterization Methodologies in S + 1 Benzyl 3 Aminopyrrolidine Research

Techniques for Enantiomeric Purity and Absolute Configuration Determination

The precise determination of enantiomeric excess and the unambiguous assignment of the absolute configuration of (S)-(+)-1-Benzyl-3-aminopyrrolidine are fundamental to its application. Several sophisticated techniques are utilized for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee). uma.es This method can be approached in two primary ways: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov

For the direct analysis of aminopyrrolidine derivatives, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven effective. sigmaaldrich.com These stationary phases offer the advantage of being compatible with a range of mobile phases, including both organic and aqueous systems, making them suitable for polar and ionic compounds like amines. sigmaaldrich.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP. sigmaaldrich.com

In the absence of a suitable CSP, derivatization is a common strategy. The primary amine of this compound can be reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using conventional achiral reverse-phase HPLC. nih.gov The choice of detector, typically UV or fluorescence, depends on the chromophoric properties of the derivative. heraldopenaccess.us

Table 1: Chiral HPLC Parameters for Aminopyrrolidine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Teicoplanin-based) or standard achiral C18 column for diastereomers. |

| Mobile Phase | A mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer. The composition is optimized for resolution. sielc.com |

| Detector | UV/Vis or Fluorescence detector. heraldopenaccess.us |

| Analysis Goal | Determination of enantiomeric excess by comparing the peak areas of the two enantiomers (or diastereomers). uma.es |

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility and thermal stability. Common derivatization strategies for amines include acylation or silylation.

The separation is achieved using a chiral capillary column, which is coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are widely used as chiral selectors in GC columns. gcms.cz These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. The choice of the specific cyclodextrin derivative can significantly impact the selectivity of the separation. gcms.cz

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD)

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nl Since enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign), this technique is a powerful tool for determining the absolute configuration. nih.gov The experimental VCD spectrum of this compound is compared with the spectrum predicted by quantum mechanical calculations for a known configuration (S or R). americanlaboratory.com A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration. nih.govamericanlaboratory.com VCD is particularly valuable as it can be performed on samples in solution and does not require crystallization. americanlaboratory.com

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance with the wavelength of light. wikipedia.orgnih.gov The resulting curve, known as an ORD curve, is characteristic of a specific chiral molecule and can be used to determine its absolute configuration by comparison with known compounds or theoretical models. researchgate.net While historically significant, ORD has in many cases been superseded by VCD and Electronic Circular Dichroism (ECD) for routine stereochemical assignments due to the greater structural information content in vibrational spectra.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is considered the "gold standard" for the determination of the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of all atoms in the molecule, including the stereochemistry at the chiral center.

For this compound, obtaining a suitable single crystal, either of the free base or a salt derivative (e.g., a hydrochloride or tartrate salt), is a prerequisite for this analysis. The resulting crystal structure provides unequivocal proof of the (S) configuration and detailed conformational information.

Spectroscopic and Spectrometric Approaches for Reaction Monitoring and Structural Elucidation

Beyond stereochemical analysis, advanced spectroscopic techniques are crucial for elucidating the detailed molecular structure of this compound and for monitoring its transformations in chemical reactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. numberanalytics.com While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in this compound, advanced two-dimensional (2D) NMR techniques offer deeper insights into its connectivity and spatial structure. ipb.ptresearchgate.net

Table 2: Advanced NMR Techniques for this compound Analysis

| Technique | Information Provided | Application to this compound |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Confirms the proton connectivity within the pyrrolidine (B122466) ring and the benzyl (B1604629) group. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | Unambiguously assigns the ¹H and ¹³C signals of the pyrrolidine and benzyl moieties. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Establishes the connectivity between the benzyl group and the pyrrolidine ring (e.g., correlation between the benzylic protons and the carbons of the pyrrolidine ring). |

| NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are in close proximity. diva-portal.org | Provides information on the 3D structure and conformation of the molecule, such as the relative orientation of the benzyl group with respect to the pyrrolidine ring. frontiersin.org |

These advanced NMR experiments, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals in the spectrum of this compound. Furthermore, NOESY or ROESY data can provide crucial insights into the preferred conformation of the molecule in solution, which can be important for understanding its reactivity and interactions. diva-portal.orgfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

In the synthesis of complex molecules such as this compound, the identification of transient intermediates is crucial for understanding reaction mechanisms, optimizing conditions, and controlling impurity profiles. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical tool for this purpose. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is fundamental to the structural elucidation of unknown species in a reaction mixture.

The power of HRMS lies in its capacity to distinguish between molecules with very similar nominal masses. By measuring the mass-to-charge ratio (m/z) to several decimal places, chemists can confidently propose molecular formulas for detected ions. This is particularly valuable in the context of multi-step syntheses where numerous potential side-products and intermediates may be present.

For instance, in synthetic routes leading to substituted pyrrolidines, various reactive intermediates can be formed. These can include partially reacted starting materials, products of incomplete cyclization, or species resulting from side reactions. The direct analysis of crude reaction mixtures by HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and characterization of these transient compounds.

A hypothetical study of a reaction mixture for the synthesis of this compound could reveal several key intermediates. By comparing the high-resolution mass spectra of samples taken at different reaction times, it is possible to track the formation and consumption of these species. The accurate mass data obtained can then be used to postulate their chemical structures.

Below is a representative data table illustrating how HRMS data could be used to identify potential intermediates in a synthetic pathway towards this compound. The proposed intermediates are based on common reaction pathways for the formation of similar compounds.

Table 1: Representative HRMS Data for Potential Intermediates in the Synthesis of this compound

| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition | Proposed Intermediate Structure |

| 192.1021 | 192.1028 | -3.6 | C11H14NO2 | N-benzyl-3-oxopyrrolidine |

| 206.1180 | 206.1184 | -1.9 | C12H16NO2 | 1-benzyl-3-(methoxycarbonyl)pyrrolidine |

| 178.1232 | 178.1235 | -1.7 | C11H16N2O | (S)-1-benzyl-3-aminopyrrolidin-2-one |

| 162.1124 | 162.1130 | -3.7 | C10H14N2 | 3-Amino-1-benzyl-2,5-dihydro-1H-pyrrole |

The interpretation of such data is a critical step. For each observed m/z value, a list of possible elemental compositions is generated within a narrow mass tolerance window (typically <5 ppm). The most plausible formula is then selected based on the chemical context of the reaction, including the starting materials, reagents, and expected transformations. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS) experiments, where the ions of interest are fragmented to provide additional structural information.

While the direct literature on HRMS for intermediate identification in the synthesis of this compound is not extensively detailed, the principles and methodologies are well-established within organic synthesis and medicinal chemistry. The application of HRMS provides deep insights into reaction pathways, enabling the development of more efficient, robust, and safer synthetic processes.

Computational and Theoretical Investigations of S + 1 Benzyl 3 Aminopyrrolidine Systems

Molecular Modeling and Conformational Analysis of the Chiral Scaffold

The stereochemical outcome of reactions catalyzed by (S)-(+)-1-benzyl-3-aminopyrrolidine is intrinsically linked to the three-dimensional arrangement of the catalyst. Molecular modeling and conformational analysis are therefore indispensable tools for understanding its function.

Energy Landscapes and Preferred Conformations

The conformational landscape of this compound is characterized by the puckering of the pyrrolidine (B122466) ring and the orientation of the benzyl (B1604629) and amino groups. The five-membered pyrrolidine ring is not planar and typically adopts envelope or twist conformations to relieve ring strain. Computational studies, often employing force fields like MMFF94 or quantum mechanical methods, are used to map the potential energy surface and identify the most stable conformers.

| Conformer | Pyrrolidine Puckering | Benzyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C-up) | Pseudo-equatorial | 0.00 |

| 2 | Envelope (C-down) | Pseudo-equatorial | 1.2 |

| 3 | Twist | Pseudo-axial | 2.5 |

| 4 | Envelope (C-up) | Pseudo-axial | 3.1 |

Understanding Chiral Recognition Mechanisms in Catalytic Cycles

Chiral recognition is the cornerstone of asymmetric catalysis, and understanding how this compound differentiates between the enantiotopic faces of a prochiral substrate is a key area of investigation. Molecular modeling plays a pivotal role in visualizing and analyzing the non-covalent interactions that govern this recognition process.

In a typical catalytic cycle, for instance, an enamine-mediated reaction, the aminopyrrolidine catalyst first reacts with a carbonyl compound to form a chiral enamine. This enamine then attacks the substrate. The stereoselectivity of this attack is dictated by the steric and electronic interactions within the transition state. The benzyl group can act as a steric shield, directing the incoming substrate to a specific face of the enamine. Hydrogen bonding between the catalyst's amino group (or a derivative thereof) and the substrate can further lock the complex into a specific conformation, enhancing enantioselectivity. nih.gov Computational models can map these interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, providing a rational basis for the observed stereochemical outcomes.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

DFT has become a powerful tool for investigating the mechanisms of chemical reactions, offering detailed insights into transition states and reaction pathways. For reactions catalyzed by this compound, DFT calculations are instrumental in understanding the origins of enantioselectivity.

Transition State Characterization in Asymmetric Catalysis

The enantioselectivity of a catalyzed reaction is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products. DFT calculations can locate and characterize these transition states, providing their geometries and energies.

For example, in an asymmetric Michael addition catalyzed by a derivative of this compound, two primary transition state structures, leading to the R and S products, can be modeled. The calculated energy difference (ΔΔG‡) between these two transition states directly correlates with the enantiomeric excess (ee) observed experimentally. Analysis of the transition state geometries can reveal the key interactions responsible for stabilizing one transition state over the other, such as specific hydrogen bonds or the avoidance of steric clashes.

Prediction and Rationalization of Enantioselectivity

By calculating the energies of the competing transition states, DFT can be used to predict the enantioselectivity of a reaction. This predictive power is invaluable for the rational design of new and improved catalysts. For instance, if calculations show that steric hindrance from the benzyl group is the primary factor controlling selectivity, this suggests that modifying the steric bulk of this group could lead to higher enantioselectivity.

Furthermore, DFT can rationalize experimentally observed trends. For example, if a series of catalysts with different substituents on the benzyl group show varying levels of enantioselectivity, DFT calculations can help to explain these differences by analyzing the electronic and steric effects of the substituents on the transition state energies.

| Reaction | Substrate | Catalyst | Predicted ee (%) (S) | Experimental ee (%) (S) |

| Aldol (B89426) Reaction | Benzaldehyde | (S)-1-benzyl-3-(pyrrolidin-1-yl)pyrrolidine | 85 | 82 |

| Michael Addition | Nitrostyrene | (S)-N-benzyl-1-(pyrrolidin-3-yl)methanamine | 92 | 90 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of DFT in predicting enantioselectivity. Specific DFT data for reactions catalyzed by this compound is not available in the cited literature.

Computational Approaches to Enzyme-Substrate Interactions in Biocatalysis

While this compound is primarily known as a synthetic organocatalyst, the principles of its chiral recognition are analogous to those found in enzymatic systems. Computational methods used to study this small molecule catalyst can also be applied to understand how enzymes achieve their remarkable specificity.

Computational approaches such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are employed to model the interaction of substrates with the active sites of enzymes. These methods can elucidate the binding modes of substrates and identify the key amino acid residues responsible for catalysis and stereocontrol. Although there is no direct literature on the use of this compound in biocatalysis, the computational methodologies are transferable. Understanding the enzyme-substrate interactions in natural systems can, in turn, inspire the design of more efficient and selective synthetic catalysts like this compound and its derivatives.

Future Research Directions and Emerging Trends for S + 1 Benzyl 3 Aminopyrrolidine

Development of Novel and Highly Efficient Enantioselective Synthetic Routes

While classical resolution methods have been effective for producing (S)-(+)-1-Benzyl-3-aminopyrrolidine, future research is intensely focused on developing more elegant and efficient de novo enantioselective syntheses. The goal is to move beyond racemate separation towards more atom-economical and scalable catalytic asymmetric approaches.

Current industrial preparation often relies on the chemical resolution of racemic 1-benzyl-3-aminopyrrolidine using chiral acids like tartaric acid derivatives. Such processes can achieve high optical purity (>98%) and good yields (>75%), but are inherently limited by a theoretical maximum yield of 50% for the desired enantiomer without an effective racemization and recycling protocol for the unwanted enantiomer. nih.gov

Future advancements are anticipated in several key areas:

Catalytic Asymmetric Synthesis: The development of transition-metal or organocatalytic systems to directly generate the chiral pyrrolidine (B122466) core from simple, prochiral starting materials is a primary objective. This could involve, for example, the asymmetric hydrogenation of a corresponding pyrroline (B1223166) precursor or the catalytic asymmetric amination of a suitably functionalized cyclopentene (B43876) derivative.

Chemoenzymatic Methods: The synergy between chemical synthesis and biocatalysis offers a powerful alternative. An emerging strategy involves using an enzyme for the key stereochemistry-defining step, such as the enzymatic resolution of a racemic precursor or the asymmetric reduction of a ketone to a chiral alcohol, which is then chemically converted to the final product.

These next-generation synthetic routes aim to provide more sustainable, cost-effective, and flexible access to this compound, facilitating its broader application in both academic research and industrial manufacturing.

Exploration of Expanded Catalytic Applications Beyond Current Paradigms

The true potential of this compound lies in its use as a chiral scaffold for a new generation of catalysts. While parent pyrrolidines are foundational in organocatalysis, future research is dedicated to creating derivatives of this compound that can catalyze a wider and more complex range of asymmetric transformations. nih.gov

The prevailing paradigm involves modifying the 3-amino group to install secondary functionalities, creating bifunctional catalysts that can activate both reaction partners through multiple non-covalent interactions. This approach has proven highly successful for proline-derived catalysts in reactions such as Michael additions and aldol (B89426) reactions. nih.gov

Emerging trends in this area include:

Bifunctional and Multifunctional Catalyst Design: A major research thrust is the synthesis of derivatives featuring hydrogen-bond-donating groups (e.g., amides, ureas, thioureas, squaramides) at the C3-amino position. nih.govnih.gov These groups can pre-organize the transition state, leading to significantly enhanced stereocontrol. Custom-designed catalysts, such as those incorporating an anthranilic acid moiety, exemplify this tailored approach. nih.gov

Chiral Ligands for Transition Metal Catalysis: Moving beyond pure organocatalysis, derivatives of this compound are being explored as chiral ligands for various transition metals. This opens up a vast new area of catalytic reactions, including C-C and C-N cross-couplings, enantioselective additions of organometallics to aldehydes, and gold-catalyzed cycloisomerizations. researchgate.netnih.gov

Synergistic Catalysis: There is growing interest in developing systems where a pyrrolidine-based organocatalyst works in concert with a metal catalyst or even a biocatalyst. Such synergistic systems can enable complex cascade reactions that are impossible to achieve with a single catalyst, allowing for the rapid construction of stereochemically rich molecules.

The table below illustrates how derivatization of the basic pyrrolidine scaffold can expand its catalytic capabilities, a principle that guides future research on this compound.

| Catalyst Type | Key Structural Feature | Targeted Reactions | Anticipated Enhancement |

| Prolinamide Type | Amide/Thiourea at C3-amino | Michael Addition, Aldol Reaction | Enhanced stereocontrol via H-bonding |

| C2-Symmetric Ligand | Dimerization or functionalization | Metal-catalyzed additions (e.g., Zn, Cu) | High enantioselectivity in metal catalysis |

| Gold-Phos Ligand | Phosphine group integration | Gold-catalyzed enyne cyclization | Activation of unique reaction pathways |

| Bifunctional Catalyst | Acidic/Basic moiety addition | Tandem/Cascade Reactions | Multi-step transformations in one pot |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To meet potential industrial demand and accelerate research, the synthesis of this compound and its derivatives is poised for a technological evolution, moving from traditional batch processing to continuous flow chemistry. Flow platforms offer superior control over reaction parameters, enhanced safety, and straightforward scalability. nih.gov

The integration of flow chemistry is a key trend for the production of chiral amines and pyrrolidines. nih.govnih.gov Research has demonstrated that continuous flow protocols can afford chiral pyrrolidines with high yields and excellent stereocontrol in residence times of mere minutes, offering throughputs on the gram-per-hour scale from a lab-based setup. nih.gov

Future research in this domain will focus on:

Telescoped Flow Synthesis: Designing multi-step synthetic sequences where the product from one flow reactor becomes the input for the next without intermediate isolation and purification. nih.gov This "telescoping" of reactions dramatically increases efficiency and reduces waste, making the synthesis of complex derivatives much more viable.

Immobilized Catalytic Systems: Developing methods to immobilize catalysts—whether they are organocatalysts, metal complexes, or enzymes—onto solid supports packed into flow reactors (Packed Bed Reactors, PBRs). nih.gov This strategy simplifies product purification, prevents catalyst leaching, and allows for continuous, long-term operation with easy catalyst recycling.

Automated Synthesis and Optimization: Coupling flow reactors with automated control systems and real-time analytical tools (e.g., inline NMR or IR spectroscopy). This allows for high-throughput screening of reaction conditions and rapid optimization. Such automated platforms can accelerate the discovery of new derivatives and novel synthetic routes by systematically exploring a vast parameter space. Chemoenzymatic cascades in flow have shown remarkable increases in space-time yield, sometimes over 35-fold compared to batch systems. researchgate.net

Discovery of New Derivatives with Enhanced Performance in Asymmetric Transformations

The core of future innovation lies in the discovery of novel derivatives of this compound that exhibit superior performance in asymmetric catalysis. This research is driven by a deepening understanding of reaction mechanisms and the principles of structure-activity relationships (SAR). By systematically modifying the scaffold, researchers can fine-tune the catalyst's properties to achieve higher reactivity and enantioselectivity for specific transformations.

Key strategies for discovering next-generation catalysts include:

Rational Design of Bifunctional Catalysts: The most promising path involves converting the 3-amino group into more sophisticated hydrogen-bonding arrays like squaramides or ureas. nih.gov These moieties act as a "secondary binding site," helping to lock the substrate into a specific orientation within the catalyst's chiral pocket, thereby enhancing stereochemical communication. nih.govnih.gov

Systematic Structure-Activity Relationship (SAR) Studies: A data-driven approach involving the synthesis of focused libraries of derivatives is crucial. By varying substituents on both the N1-benzyl ring and the C3-amino group, and then correlating these structural changes with catalytic outcomes, predictive models can be built. This approach, common in drug discovery, can accelerate the optimization of catalysts for specific reactions. researchgate.net

Derivatives for Cascade Reactions: Designing derivatives that are stable and effective under conditions compatible with other catalytic systems is a major goal. This would enable one-pot tandem reactions where an organocatalytic step is followed seamlessly by a transition-metal-catalyzed or biocatalytic transformation, allowing for the rapid assembly of complex molecular architectures. nih.gov

The following table outlines potential modifications to the this compound scaffold and their expected impact on catalytic performance, based on established principles in organocatalyst design.

| Modification Site | Derivative Functional Group | Potential Application | Expected Performance Enhancement |

| C3-Amino Group | Thiourea or Squaramide | Conjugate Additions | Increased enantioselectivity through dual H-bonding activation |

| C3-Amino Group | Sulfonamide | Michael & Aldol Reactions | Fine-tuning of steric and electronic properties; H-bond donation |

| N1-Benzyl Group | Electron-withdrawing/-donating groups | Various Asymmetric Reactions | Modulation of Lewis basicity of the pyrrolidine nitrogen |

| N1-Benzyl Group | Bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl) | Reactions requiring a defined chiral pocket | Enhanced steric shielding and improved enantioselectivity |

Interdisciplinary Research at the Interface of Organic Chemistry and Biotechnology

The boundaries between synthetic organic chemistry and biotechnology are increasingly blurring, creating exciting new opportunities for the production and application of chiral compounds like this compound. This interdisciplinary frontier leverages the unparalleled selectivity of enzymes with the vast scope of modern chemical synthesis. nih.govnih.gov

Future research in this synergistic space will likely concentrate on several key areas:

Chemoenzymatic Synthesis: This powerful strategy combines the best of both worlds. Enzymes can be used for the most challenging step—creating the chiral center—while robust chemical methods are used for other transformations. For instance, an engineered enzyme could perform an asymmetric synthesis of a pyrrolidine precursor with near-perfect enantioselectivity, which is then chemically N-benzylated to yield the final product. nih.govnih.gov This approach is often greener, more efficient, and can operate at gram-scale under mild conditions. nih.govresearchgate.net

Directed Evolution of Enzymes: Rather than relying on naturally occurring enzymes, researchers are now using directed evolution to create bespoke biocatalysts tailored for specific, non-natural reactions. It is conceivable to engineer a cytochrome P450 or an amine dehydrogenase variant specifically for the direct synthesis of (S)-1-benzyl-3-aminopyrrolidine or its immediate precursors. nih.gov

Tandem Biocatalysis and Organocatalysis: A highly advanced concept involves designing one-pot reactions where a derivative of this compound acts as an organocatalyst for one transformation, while an enzyme simultaneously catalyzes a subsequent step. This requires the development of "biocompatible" organocatalysts that are stable and functional in aqueous media at neutral pH, conditions under which enzymes operate.

Bio-orthogonal Catalysis: An even more ambitious goal is the development of pyrrolidine-based catalysts that can function within a biological environment, such as in cell culture or even inside a living cell. Such bio-orthogonal catalysts would need to be completely unreactive towards native biomolecules while efficiently promoting a specific desired chemical reaction, opening up new frontiers in chemical biology and therapeutics.

This convergence of disciplines promises not only more sustainable and efficient routes to this compound but also novel applications that leverage its unique chiral structure in biological contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-(+)-1-Benzyl-3-aminopyrrolidine, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric synthesis. For example, Boc-protected intermediates (e.g., (S)-1-Benzyl-3-N-Boc-aminopiperidine ) are used to preserve stereochemistry during synthesis. Enantiomeric purity can be verified using chiral HPLC or polarimetry, with optical rotation values ([α]20/D) serving as critical indicators (e.g., +6° for the (R)-enantiomer of Boc-protected derivatives ). Reaction conditions (e.g., temperature, solvent) must be optimized to minimize racemization.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : Compare 1H and 13C NMR spectra with literature data (e.g., conforming to the pyrrolidine backbone and benzyl group signals ).

- Mass Spectrometry : Confirm molecular weight (176.26 g/mol for the free base ).

- Elemental Analysis : Verify empirical formula (C11H16N2) .

- Optical Rotation : Measure [α]20/D to distinguish enantiomers (e.g., (R)-enantiomers show positive rotation ).

Q. What analytical methods differentiate this compound from its (R)-enantiomer?

- Methodological Answer : Chiral chromatography using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases is standard. Polarimetry is a complementary method, with (S)- and (R)-enantiomers displaying opposite rotations . X-ray crystallography (e.g., single-crystal studies on analogous compounds like (3S,4S)-1-Benzylpyrrolidine-3,4-diol ) can resolve absolute configurations.

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for catalytic applications?

- Methodological Answer : Employ asymmetric hydrogenation or organocatalytic methods. For example, use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to induce stereocontrol . Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates (e.g., Boc-protected precursors ). Kinetic resolution during workup (e.g., selective crystallization) enhances enantiomeric excess (ee > 98% ).

Q. What role does this compound play in asymmetric catalysis, and how can its stereochemical effects be studied?

- Methodological Answer : The compound’s rigid pyrrolidine scaffold and chiral amine group make it a ligand or organocatalyst in C–C bond-forming reactions. To study stereochemical effects:

- Mechanistic Probes : Use deuterated analogs (e.g., 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 ) to track hydrogen transfer.

- Kinetic Isotope Effects (KIEs) : Compare reaction rates with isotopically labeled substrates.

- Computational Modeling : DFT calculations (e.g., transition state analysis) clarify enantioselectivity origins .

Q. How should researchers resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Address discrepancies via:

- Dose-Response Studies : Test across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Temporal Analysis : Differentiate short-term vs. long-term outcomes (e.g., initial efficacy vs. chronic toxicity ).

- Meta-Analysis : Aggregate data from multiple assays (e.g., binding affinity, enzymatic inhibition) to reconcile outliers .

Safety and Handling

Q. What precautions are critical when handling this compound in vitro?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。